![molecular formula C21H20N2O3S2 B2793061 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941923-07-5](/img/structure/B2793061.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20N2O3S2 and its molecular weight is 412.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that combines elements from both benzodioxole and thiazole moieties, contributing to its biological activity. The molecular formula is C20H22N2O2S, with a molecular weight of approximately 358.47 g/mol. The presence of the benzo[d][1,3]dioxole ring is notable for its role in enhancing bioactivity through interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For example:
- Mechanism of Action : Research indicates that compounds with similar structures exhibit significant antitumor activity through mechanisms such as the inhibition of epidermal growth factor receptor (EGFR) and modulation of apoptosis pathways. In vitro studies have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cells .
Table 1: Anticancer Activity Summary
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Doxorubicin | HepG2 | 7.46 | |
Doxorubicin | HCT116 | 8.29 | |
Doxorubicin | MCF7 | 4.56 | |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-... | HepG2 | < 5 | |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-... | HCT116 | < 5 |
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been investigated for anti-inflammatory effects. Similar thiazole derivatives have shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The inhibition of these enzymes leads to a decrease in pro-inflammatory mediators such as prostaglandins.
Case Study: COX Inhibition
A study demonstrated that thiazole derivatives exhibited significant COX inhibition, leading to reduced inflammation in animal models . The results indicated that certain structural modifications could enhance anti-inflammatory efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Benzodioxole Ring : Enhances interaction with biological targets.
- Thiazole Moiety : Contributes to cytotoxicity against cancer cells.
- Substituents on Thiazole : Modifications can improve selectivity and potency.
科学研究应用
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, exhibit significant antimicrobial properties. A study synthesized various thiazole derivatives and evaluated their efficacy against a range of bacterial and fungal pathogens. The results demonstrated promising antimicrobial activity, suggesting that compounds with thiazole moieties could be developed into new antimicrobial agents .
Anticancer Properties
The compound's structure suggests potential anticancer applications. Thiazole-containing compounds have been investigated for their ability to inhibit cancer cell proliferation. For instance, derivatives with similar thiazole structures have shown effectiveness against estrogen receptor-positive breast cancer cell lines (MCF7). The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development in cancer therapy .
Enzyme Inhibition
Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase inhibitor is noteworthy, particularly in the context of Alzheimer's disease. Compounds that inhibit this enzyme can help increase acetylcholine levels in the brain, which is crucial for cognitive function. Research has shown that thiazole derivatives can exhibit significant inhibitory activity against acetylcholinesterase, thereby contributing to the development of therapeutic agents for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications to the benzodioxole and thiazole components can lead to enhanced potency and selectivity against specific targets. For example, variations in substituents on the thiazole ring have been linked to increased antimicrobial and anticancer activities .
Case Study 1: Antimicrobial Efficacy
A study synthesized a series of thiazole derivatives and tested their antimicrobial activity using standard methods against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited higher efficacy compared to traditional antibiotics, suggesting a potential role in combating drug-resistant infections .
Case Study 2: Anticancer Activity
In vitro studies on thiazole derivatives demonstrated that some compounds significantly inhibited the growth of MCF7 breast cancer cells. The most potent compounds induced apoptosis through caspase activation pathways, highlighting their potential as lead candidates for further development in cancer therapeutics .
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-14-2-4-15(5-3-14)11-27-21-23-17(12-28-21)9-20(24)22-10-16-6-7-18-19(8-16)26-13-25-18/h2-8,12H,9-11,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBIOYTVUNNVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。